4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile, with the CAS number 1286730-05-9, is a complex organic compound notable for its potential applications in medicinal chemistry. The molecular formula is , and it has a molecular weight of 437.47 g/mol. This compound is classified under the category of pharmaceutical intermediates and has been identified as an impurity related to antifungal agents such as Isavuconazole .
The synthesis of 4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile typically involves multiple steps that include the formation of the triazole and thiazole moieties.
The detailed reaction conditions, including temperature, solvent choice, and catalyst use, are critical for optimizing yield and purity .
The molecular structure of 4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile features several functional groups including:
The compound's structural representation can be derived from its SMILES notation: CC(C(=O)N[C@H](C)C(=S)N)C(C(=O)N[C@H](C)C(=S)N)c1ccccc1
.
The compound can participate in various chemical reactions typical for organic compounds containing nitriles and heterocycles. These include:
These reactions are essential for further functionalization of the compound in medicinal chemistry applications .
The mechanism of action for compounds like 4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile is primarily associated with their role as antifungal agents.
The triazole component inhibits fungal cytochrome P450 enzymes involved in ergosterol synthesis, which is critical for maintaining fungal cell membrane integrity. This inhibition leads to cell death in susceptible fungi .
Studies indicate that derivatives with similar structures exhibit potent antifungal activity against various strains of fungi by disrupting their cellular processes .
The physical properties of 4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile include:
Key chemical properties include:
Relevant data regarding boiling point or melting point remains unspecified but can be determined through experimental methods .
The primary application of 4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile lies in its use as an impurity marker in the quality control of antifungal medications like Isavuconazole. Additionally, due to its structural features, it may serve as a lead compound for developing new antifungal agents or other therapeutic applications targeting fungal infections .
This compound exemplifies the complexity and potential utility of synthetic organic compounds in pharmaceutical development.
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8